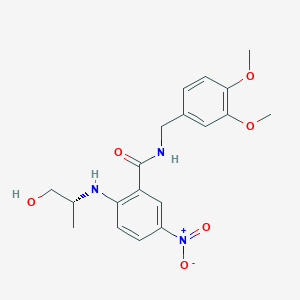

3-O-甲基-4-羟基雌二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- This compound is a derivative of estratriene, characterized by specific functional groups that contribute to its unique chemical and physical properties.

Synthesis Analysis

- Schwarz et al. (2003) described the synthesis of diasteromeric diols in a related estratriene series, highlighting methods such as hydroborating and OsO4 dihydroxylation, which are relevant to the synthesis of compounds like (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Schwarz et al., 2003).

Molecular Structure Analysis

- Starova et al. (2004) analyzed the molecular structure of similar compounds, using X-ray diffraction, which can be applied to understand the molecular structure of (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Starova et al., 2004).

Chemical Reactions and Properties

- Wölfling et al. (1999) developed chromatographic methods to monitor isomers of similar compounds, providing insights into the chemical reactions and properties of estratriene derivatives (Wölfling et al., 1999).

- Bull and Steer (1991) investigated chemoselective reactions of a related compound, which can shed light on the chemical behavior of (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Bull & Steer, 1991).

Physical Properties Analysis

- The physical properties of this compound can be inferred from studies like those by Wilmouth et al. (1998), which focused on the synthesis and physical properties of similar estratriene derivatives (Wilmouth et al., 1998).

Chemical Properties Analysis

- Research by Blackburn et al. (1986) on the synthesis of isomeric compounds provides a basis for understanding the chemical properties specific to the estratriene series, applicable to (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Blackburn et al., 1986).

科学研究应用

蛋白质组学研究

3-O-甲基-4-羟基雌二醇: 由于其作为雌二醇衍生物的作用,被用于蛋白质组学研究。 它有助于研究蛋白质表达和相互作用,特别是与雌激素活性及其对细胞过程的影响相关 .

乳腺癌研究

该化合物在乳腺癌研究中意义重大。 研究表明,像4-羟基雌二醇这样的儿茶酚雌激素可能具有致癌性,通过形成 DNA 加合物或产生活性氧物质导致正常乳腺上皮细胞转化为癌细胞 .

内分泌学

在内分泌学中,3-O-甲基-4-羟基雌二醇在了解雌激素代谢及其对各种激素紊乱的影响方面具有潜在的应用。 它有助于探索雌激素作用及其代谢产物的途径 .

分析化学

该化合物用于分析化学中的定性和定量分析,尤其是在药物释放试验和方法开发中。 它作为质量控制测试中校准的标准 .

激素致癌

3-O-甲基-4-羟基雌二醇在激素致癌中的作用正在研究中。 它与雌激素的致癌代谢物的形成有关,这些代谢物与激素敏感性癌症的发展有关 .

药物开发

研究人员利用该化合物的独特特性进行药物开发,特别是针对与雌激素相关的健康状况的治疗。 它是合成新型药物的关键分子 .

作用机制

Target of Action

The primary target of 3-O-Methyl 4-Hydroxy Estradiol, an estradiol derivative, is the estrogen receptor . This receptor is a nuclear receptor that is activated by the hormone estrogen . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA .

Mode of Action

3-O-Methyl 4-Hydroxy Estradiol interacts with its targets by binding to the estrogen receptor, which then enters the nucleus of the target cell . This binding regulates gene transcription and the formation of messenger RNA . The mRNA then interacts with ribosomes to produce specific proteins that express the effect of the compound upon the target cell .

Biochemical Pathways

The compound affects the estrogenic pathways in the body. It is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione . The compound is also involved in the estrogen 4-hydroxylation pathway, which is the main metabolic pathway in the central nervous system .

Pharmacokinetics

It is known that estradiol, a related compound, has low oral bioavailability on its own and is commonly formulated with an ester side-chain .

Result of Action

3-O-Methyl 4-Hydroxy Estradiol has been found to have a strong neuroprotective effect against oxidative neurotoxicity . It is even stronger than 17β-estradiol in this regard . This neuroprotection involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .

Action Environment

The action of 3-O-Methyl 4-Hydroxy Estradiol can be influenced by various environmental factors. For instance, oxidative stress is recognized as an important etiological factor in the development of neurodegenerative diseases . Glutamate, an excitatory neurotransmitter, can cause neuronal oxidative stress when present at high concentrations . This oxidative stress can affect the action, efficacy, and stability of the compound .

安全和危害

未来方向

属性

IUPAC Name |

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-4,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREWTGIWXABZAC-PYEWSWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560780 |

Source

|

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5976-66-9 |

Source

|

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)